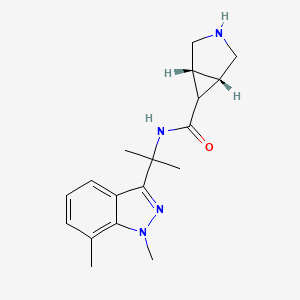

SSTR4 agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H24N4O |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(1R,5S)-N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |

InChI |

InChI=1S/C18H24N4O/c1-10-6-5-7-11-15(10)22(4)21-16(11)18(2,3)20-17(23)14-12-8-19-9-13(12)14/h5-7,12-14,19H,8-9H2,1-4H3,(H,20,23)/t12-,13+,14? |

InChI Key |

ZWNVABDSAWDSPA-PBWFPOADSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3[C@H]4[C@@H]3CNC4 |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3CNC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Somatostatin Receptor Subtype 4 (SSTR4) Agonists: Binding Affinity, Selectivity, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of key somatostatin receptor subtype 4 (SSTR4) agonists. It is designed to serve as a core resource for researchers and professionals involved in drug discovery and development targeting the SSTR4. This document includes structured data on agonist binding, detailed experimental protocols for essential assays, and visualizations of key signaling pathways and experimental workflows.

SSTR4 Agonist Binding Affinity and Selectivity Profile

The development of selective SSTR4 agonists is a promising avenue for therapeutic intervention in various conditions, including pain and neurodegenerative disorders.[1][2] The binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) are critical parameters for characterizing these agonists. The following tables summarize the quantitative data for prominent SSTR4 agonists, offering a comparative view of their potency and selectivity against other somatostatin receptor subtypes.

| Compound | Type | SSTR4 Affinity (nM) | Method | Organism/Cell Line | Reference(s) |

| J-2156 | Small Molecule | Ki: 1.2 | Radioligand Binding | Human (CHO cells) | [3] |

| IC50: 0.05 | Radioligand Binding | Human | [3] | ||

| IC50: 0.07 | Radioligand Binding | Rat | [3] | ||

| NNC 26-9100 | Small Molecule | Ki: 6 | Radioligand Binding | Human | |

| EC50: 2 | Functional Assay | - | |||

| EC50: 26 ± 6 | Functional Assay | - | |||

| TT-232 | Peptide | EC50: 371.6 ± 58.03 | cAMP Assay | CHO cells | |

| Consomatin Fj1 | Peptide | EC50: 22 | Functional Assay | Human | |

| EC50: 6 | Functional Assay | Human | |||

| C1 (pyrrolo-pyrimidine) | Small Molecule | EC50: 37 | [35S]GTPγS Binding | CHO cells | |

| C2 (pyrrolo-pyrimidine) | Small Molecule | EC50: 66 | [35S]GTPγS Binding | CHO cells | |

| C3 (pyrrolo-pyrimidine) | Small Molecule | EC50: 149 | [35S]GTPγS Binding | CHO cells | |

| C4 (pyrrolo-pyrimidine) | Small Molecule | EC50: 70 | [35S]GTPγS Binding | CHO cells |

Table 1: Binding and Functional Potency of SSTR4 Agonists. This table presents the binding affinity (Ki) and functional potency (IC50, EC50) of various SSTR4 agonists.

| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR5 (Ki, nM) | SSTR4 Selectivity (fold vs. other subtypes) | Reference(s) |

| J-2156 | >5000 | >5000 | 1400 | 540 | >4167 vs SSTR1/2, 1167 vs SSTR3, 450 vs SSTR5 | |

| NNC 26-9100 | >600 | >600 | >600 | >600 | >100-fold selective for SSTR4 | |

| TT-232 | High Affinity | - | - | - | High affinity for SSTR1 and SSTR4 | |

| Consomatin Fj1 | 3800 (EC50) | >100,000 (EC50) | >100,000 (EC50) | >100,000 (EC50) | 173-fold selective over SSTR1 |

Table 2: Selectivity Profile of SSTR4 Agonists. This table details the binding affinities of SSTR4 agonists for other somatostatin receptor subtypes and their calculated selectivity for SSTR4.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SSTR4 receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human SSTR4.

-

Radioligand: [¹²⁵I]-Somatostatin-14 is a commonly used radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Test Compounds: Serial dilutions of the SSTR4 agonist.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled somatostatin-14.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to SSTR4 upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

-

Cell Membranes: Membranes from cells expressing SSTR4.

-

[³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate (to reduce basal binding).

-

Test Compounds: Serial dilutions of the SSTR4 agonist.

-

Basal Control: Assay buffer without agonist.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with the test compound in the assay buffer for a short period (e.g., 15 minutes) at 30°C.

-

Initiation: Start the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are determined using non-linear regression.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to SSTR4 agonism.

Caption: SSTR4 Signaling Pathway

Caption: Radioligand Competition Binding Assay Workflow

Caption: [35S]GTPγS Binding Assay Workflow

References

In Vitro Characterization of SSTR4 Agonists: A Technical Guide

This guide provides a comprehensive overview of the in vitro characterization of Somatostatin Receptor 4 (SSTR4) agonists, with a focus on a representative agonist designated as "SSTR4 agonist 2." The information presented is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the SSTR4 pathway.

Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin.[1][2] SSTR4, in particular, has emerged as a promising therapeutic target for a variety of disorders, including pain and neurodegenerative diseases.[3][4] The activation of SSTR4 is associated with the inhibition of adenylyl cyclase and modulation of other signaling pathways, leading to its therapeutic effects.[5]

Core Signaling Pathways of SSTR4

Activation of SSTR4 by an agonist initiates a cascade of intracellular events primarily mediated by its coupling to inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR4 activation can modulate the activity of mitogen-activated protein kinase (MAPK) and phosphotyrosine phosphatases. Some studies have also implicated the PI3 kinase/AKT/PAK1 signaling pathway in SSTR4-mediated cellular responses. Notably, certain SSTR4 agonists exhibit biased agonism, meaning they can selectively activate G-protein signaling without recruiting β-arrestin, a protein involved in receptor desensitization and internalization.

Quantitative In Vitro Characterization

The in vitro characterization of SSTR4 agonists involves a series of assays to determine their binding affinity, potency, efficacy, and selectivity. The following tables summarize representative quantitative data for various SSTR4 agonists, as specific data for "this compound" (identified as compound 107 from patent WO2014184275A1) is not publicly available.

Table 1: Binding Affinity of Representative SSTR4 Agonists

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| J-2156 | Human SSTR4 | Radioligand Binding | <1 | |

| J-2156 | Rat SSTR4 | Radioligand Binding | <1 | |

| Somatostatin-14 | Human SSTR4 | Radioligand Binding | ~1 | |

| Octreotide | Human SSTR4 | Radioligand Binding | >1000 |

Table 2: Functional Potency and Efficacy of Representative SSTR4 Agonists

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| C1 | [35S]GTPγS Binding | CHO-SSTR4 | EC50 | 37 nM | |

| C1 | [35S]GTPγS Binding | CHO-SSTR4 | Emax | 218.2% | |

| C2 | [35S]GTPγS Binding | CHO-SSTR4 | EC50 | 66 nM | |

| C3 | [35S]GTPγS Binding | CHO-SSTR4 | EC50 | 149 nM | |

| C4 | [35S]GTPγS Binding | CHO-SSTR4 | EC50 | 70 nM | |

| J-2156 | cAMP Inhibition | CHO-SSTR4 | EC50 | 0.2 nM | |

| Exemplified Compound | cAMP Assay | Flp-In-CHO | EC50 | 0.228 nM |

Table 3: Selectivity Profile of a Representative SSTR4 Agonist (J-2156)

| Receptor Subtype | Binding Affinity (Ki, nM) | Fold Selectivity vs. SSTR4 | Reference |

| Human SSTR1 | >1000 | >1000 | |

| Human SSTR2 | >1000 | >1000 | |

| Human SSTR3 | >1000 | >1000 | |

| Human SSTR5 | 360 | ~360 |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of SSTR4 agonists. Below are protocols for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the SSTR4 receptor by competing with a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes (containing the SSTR4 receptor) are incubated with a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-Somatostatin-14) and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the SSTR4 receptor upon agonist binding.

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing SSTR4 are prepared as described above.

-

Assay Buffer: The assay is performed in a buffer containing GDP to keep the G-proteins in their inactive state.

-

Reaction Mixture: The membranes are incubated with varying concentrations of the SSTR4 agonist and a fixed concentration of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The data are plotted as a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.

cAMP Inhibition Assay

This assay quantifies the ability of an SSTR4 agonist to inhibit the production of cAMP, a key second messenger in the SSTR4 signaling pathway.

Methodology:

-

Cell Culture: CHO cells stably expressing SSTR4 are seeded in multi-well plates.

-

Adenylyl Cyclase Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Agonist Treatment: The cells are co-incubated with forskolin and varying concentrations of the SSTR4 agonist.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an ELISA or HTRF-based assay.

-

Data Analysis: The results are used to generate a concentration-response curve, from which the EC50 value for cAMP inhibition is determined.

β-Arrestin Recruitment Assay

This assay is used to investigate biased agonism by determining whether an SSTR4 agonist promotes the interaction of the receptor with β-arrestin.

Methodology:

-

Cell Line: A specialized cell line is used, often CHO-K1 cells, co-expressing SSTR4 and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

-

Agonist Stimulation: The cells are treated with a range of concentrations of the SSTR4 agonist.

-

Detection: If the agonist induces β-arrestin recruitment, the fusion protein components are brought into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).

-

Data Analysis: The signal is measured, and a concentration-response curve is generated to assess the extent of β-arrestin recruitment. The absence of a signal indicates biased agonism away from the β-arrestin pathway.

Conclusion

The in vitro characterization of SSTR4 agonists is a critical step in the drug discovery and development process. A thorough evaluation of binding affinity, functional potency and efficacy, and selectivity provides essential information about the pharmacological profile of a novel compound. The experimental protocols and representative data presented in this guide offer a framework for the comprehensive assessment of SSTR4 agonists like "this compound," paving the way for the development of new therapies for a range of medical conditions.

References

In Vivo Efficacy of Somatostatin Receptor 4 (SSTR4) Agonists in Animal Models: A Technical Guide

This technical guide provides an in-depth overview of the in vivo effects of selective Somatostatin Receptor 4 (SSTR4) agonists in various animal models. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the SSTR4. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

The SSTR4 is a G protein-coupled receptor expressed in key areas of the central nervous system, including the hippocampus, cortex, and amygdala, as well as in sensory neurons of the peripheral nervous system.[1][2][3][4][5] Its activation has been shown to modulate neuronal activity, inflammation, and pain signaling, making it a promising therapeutic target for neurological disorders and chronic pain. This guide focuses on the preclinical in vivo data for several selective SSTR4 agonists.

SSTR4 Agonists in Models of Neurodegenerative Disease

A significant area of research for SSTR4 agonists has been in the context of Alzheimer's disease (AD). The selective, non-peptide agonist NNC 26-9100 has been a key tool in these investigations.

NNC 26-9100 is a potent and selective full agonist for the SSTR4, with a Ki of 6 nM and an EC50 of 2 nM. In vivo studies have demonstrated its potential to mitigate AD-related pathology and improve cognitive function in mouse models.

Data Presentation: NNC 26-9100 Effects in SAMP8 Mice

| Animal Model | Agonist/Dose | Administration | Key Findings | Reference |

| Senescence Accelerated Mouse Prone-8 (SAMP8) | NNC 26-9100 (0.2 µg) | Intraperitoneal (i.p.), chronic | Mitigated learning and memory decline. | |

| Senescence Accelerated Mouse Prone-8 (SAMP8) | NNC 26-9100 (0.2 µg) | Intraperitoneal (i.p.) | Increased neprilysin activity in cortical tissue. | |

| Senescence Accelerated Mouse Prone-8 (SAMP8) | NNC 26-9100 (0.2 µg) | Intraperitoneal (i.p.) | Decreased intracellular amyloid-precursor protein (APP) expression in cortical and hippocampal tissues. | |

| Senescence Accelerated Mouse Prone-8 (SAMP8) | NNC 26-9100 (0.2 µg) | Intraperitoneal (i.p.) | Significantly decreased Aβ1-42 trimer expression in extracellular and intracellular cortical fractions. | |

| 3xTg Mouse Model of AD | NNC 26-9100 | Not specified | Increased cortical mRNA expression of neprilysin (9.3-fold) and insulin-degrading enzyme (14.8-fold). |

Experimental Protocols: NNC 26-9100 in SAMP8 Mice

-

Animal Model: Senescence Accelerated Mouse Prone-8 (SAMP8) mice were used as a model for age-related cognitive decline and Alzheimer's-like pathology.

-

Drug Administration: NNC 26-9100 (0.2 µg) or vehicle was administered chronically via intraperitoneal (i.p.) injection.

-

Behavioral Testing: Learning and memory were assessed, although the specific behavioral tests are not detailed in the provided text.

-

Tissue Processing: Following behavioral testing, cortical and hippocampal tissues were collected for ex vivo analysis. Cellular fractions (extracellular, intracellular, and membrane) were prepared to evaluate the localization of proteins.

-

Biochemical Assays:

-

Neprilysin Activity Assay: Tissue homogenates were assayed for neprilysin activity.

-

Protein Expression Analysis: Western blotting was used to measure the protein levels of neprilysin, amyloid-precursor protein (APP), and Aβ1-42 oligomers in the different cellular fractions.

-

Signaling Pathway: SSTR4 Activation

Activation of the SSTR4 receptor by an agonist like NNC 26-9100 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

SSTR4 Agonists in Animal Models of Pain and Anxiety

SSTR4 agonists have demonstrated significant analgesic and anxiolytic effects in various preclinical models. Key compounds investigated include J-2156, consomatin Fj1, and novel pyrrolo-pyrimidine molecules.

J-2156 is a selective non-peptide SSTR4 agonist that has been evaluated in models of neuropathic and inflammatory pain.

Data Presentation: Analgesic and Anxiolytic Effects of SSTR4 Agonists

| Animal Model | Agonist/Dose | Administration | Key Findings | Reference |

| C57BL/6 Mice (Tail Suspension Test) | J-2156 | Systemic | Reduced immobility. | |

| C57BL/6 Mice (Elevated Plus Maze) | J-2156 | Systemic | Increased time spent on open arms. | |

| Rat Model of Neuropathic Pain (Sciatic Nerve Ligation) | J-2156 | Not specified | Inhibited mechanical hyperalgesia. | |

| Rat Model of Breast Cancer-Induced Bone Pain | J-2156 | Not specified | Alleviated mechanical allodynia and hyperalgesia. | |

| C57Bl/6 Mice (Neuropathic Pain Model) | Compound 2 (pyrrolo-pyrimidine) (100 µg/kg) | Oral | Produced a significant anti-hyperalgesic effect. | |

| C57Bl/6 Mice (Neuropathic Pain Model) | Compounds 1-4 (pyrrolo-pyrimidine) (500 µg/kg) | Oral | Exerted 65-80% maximal anti-hyperalgesic effects 1 hour after administration. | |

| SD Rat Model (Chronic Compression Injury) | Exemplified Compound (30 and 100 mg/kg) | Oral (p.o.) | Dose-dependently inhibited mechanical hyperalgesia. |

Consomatin Fj1 is a recently discovered venom-derived peptide that acts as a potent and selective SSTR4 agonist.

Data Presentation: Analgesic Effects of Consomatin Fj1

| Animal Model | Agonist/Dose | Administration | Key Findings | Reference |

| C57BL/6J Mice (Post-operative pain - Paw Incision) | Consomatin Fj1 (0.04–2.5 mg/kg) | Intraperitoneal (i.p.) | Provided analgesia by reducing post-incision mechanical hypersensitivity. | |

| C57BL/6J Mice (Neuropathic pain - Spared Nerve Injury) | Consomatin Fj1 (0.5 mg/kg and 5 mg/kg) | Intraperitoneal (i.p.) | Reduced mechanical hypersensitivity 30 min and 1 hour after injection. | |

| C57BL/6J Mice (Neuropathic pain - Spared Nerve Injury) | Consomatin Fj1 (0.5 mg/kg) | Intraperitoneal (i.p.) | Considered a saturating dose in this model, with the maximal effect observed at 1 hour. |

Experimental Protocols: Neuropathic Pain Model

A common workflow for evaluating the analgesic efficacy of SSTR4 agonists in a neuropathic pain model involves surgical nerve injury followed by behavioral assessment.

-

Animal Model: The Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) models in rodents (mice or rats) are frequently used to induce neuropathic pain.

-

Surgical Procedure: A surgical procedure is performed on one hind limb to damage the sciatic nerve or its branches, while the contralateral limb serves as a control.

-

Behavioral Assessment (Mechanical Allodynia):

-

Animals are habituated to the testing environment.

-

Mechanical sensitivity is measured using von Frey filaments applied to the plantar surface of the paw.

-

The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined before and at multiple time points after drug administration.

-

-

Drug Administration: The SSTR4 agonist (e.g., Consomatin Fj1) or vehicle is administered, typically via intraperitoneal or oral routes, at a specific time point post-surgery when hypersensitivity has developed.

Experimental Workflow: Neuropathic Pain Study

Summary and Future Directions

The in vivo data from animal models strongly support the therapeutic potential of SSTR4 agonists in two primary areas: neurodegenerative diseases like Alzheimer's and chronic pain/anxiety disorders. In AD models, agonists like NNC 26-9100 have been shown to modulate key pathological markers such as amyloid-beta and enhance clearance mechanisms. In pain and anxiety models, a range of SSTR4 agonists, including small molecules and peptides, have demonstrated robust analgesic and anxiolytic effects.

While these preclinical findings are promising, it is important to note that the clinical translation of SSTR4 agonists has faced challenges. For instance, the oral SSTR4 agonist LY3556050 did not demonstrate efficacy over placebo in Phase 2 trials for osteoarthritis and chronic low back pain. This highlights the need for further research to understand the complexities of SSTR4 pharmacology and to identify the patient populations most likely to benefit from this therapeutic approach. Future work should focus on developing agonists with optimized pharmacokinetic and pharmacodynamic profiles and exploring their efficacy in a wider range of disease models.

References

- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Activating the SSTR4 Agonist 2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling pathways initiated by the activation of the Somatostatin Receptor Subtype 4 (SSTR4) by its agonists. This document details the molecular mechanisms, presents quantitative data on agonist activity, outlines experimental protocols for studying the pathway, and provides visual representations of the key signaling cascades.

Introduction to SSTR4

The Somatostatin Receptor 4 (SSTR4) is a member of the G-protein coupled receptor (GPCR) superfamily, which is activated by the endogenous peptide hormones somatostatin (SST) and cortistatin.[1] SSTRs are divided into two groups, with SSTR1 and SSTR4 belonging to the second group.[1][2] Activation of SSTR4 has garnered significant interest as a therapeutic target, particularly for non-opioid pain relief, due to its expression in sensory neurons of the peripheral nervous system.[3][4] SSTR4 activation is also implicated in anti-inflammatory responses and has potential applications in treating various neurological and oncological conditions.

Core SSTR4 Signaling Pathways

Upon agonist binding, SSTR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi/o family. This initiates a cascade of intracellular events that ultimately modulate cellular function. The key signaling pathways are detailed below.

G-Protein Coupling and Downstream Effectors

SSTR4 predominantly couples to pertussis toxin-sensitive Gαi/o proteins. This coupling leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can activate distinct downstream signaling pathways.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating the activity of various ion channels. A key downstream effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability, which is a proposed mechanism for the analgesic effects of SSTR4 agonists. SSTR4 activation can also inhibit voltage-sensitive calcium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: SSTR4 activation has been shown to stimulate the MAPK/extracellular signal-regulated kinase (ERK) pathway. This signaling cascade is also mediated by the Gαi/o protein and can influence cell proliferation and other cellular processes.

β-Arrestin Recruitment

In addition to G-protein-mediated signaling, agonist binding to SSTR4 can also lead to the recruitment of β-arrestins. β-arrestins are scaffolding proteins that can mediate G-protein-independent signaling pathways and are involved in receptor desensitization and internalization. The PRESTO-Tango β-arrestin recruitment assay is a common method to study this interaction.

Quantitative Data on SSTR4 Agonists

The potency and efficacy of various SSTR4 agonists have been characterized using different in vitro assays. The following table summarizes key quantitative data for some well-studied agonists.

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |

| Consomatin Fj1 | PRESTO-Tango β-arrestin recruitment | HEK293 | EC50 | 6.0 nM | |

| Consomatin Fj1 | BRET-based G protein dissociation (GαoA) | HEK293T | EC50 | 6.0 nM | |

| J-2156 | [35S]GTPγS binding | CHO-K1 | EC50 | 1.1 nM | |

| TT-232 | Radioligand Binding | CHO | Ki | ~10 nM | |

| Compound 1 (C1) | [35S]GTPγS binding | CHO-sst4 | EC50 | 37 nM | |

| Compound 2 (C2) | [35S]GTPγS binding | CHO-sst4 | EC50 | 66 nM | |

| Compound 3 (C3) | [35S]GTPγS binding | CHO-sst4 | EC50 | 149 nM | |

| Compound 4 (C4) | [35S]GTPγS binding | CHO-sst4 | EC50 | 70 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SSTR4 agonist activity. Below are outlines of key experimental protocols.

[35S]GTPγS Binding Assay for G-Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR4.

-

Harvest cells and homogenize them in a buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet the membrane fraction.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, varying concentrations of the SSTR4 agonist, GDP, and [35S]GTPγS.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

BRET-Based G-Protein Dissociation Assay

This assay measures the dissociation of Gβγ from Gα upon GPCR activation using Bioluminescence Resonance Energy Transfer (BRET).

Methodology:

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with plasmids encoding for SSTR4, a Gα subunit fused to a BRET donor (e.g., Rluc8), and a Gβγ subunit fused to a BRET acceptor (e.g., GFP2).

-

-

BRET Measurement:

-

Plate the transfected cells in a 96-well plate.

-

Add the BRET substrate (e.g., coelenterazine h).

-

Measure the light emission at the donor and acceptor wavelengths.

-

Add varying concentrations of the SSTR4 agonist.

-

Monitor the change in the BRET ratio over time.

-

-

Data Analysis:

-

The agonist-induced dissociation of the G-protein subunits leads to a decrease in the BRET signal.

-

Calculate the net BRET ratio and plot it against the agonist concentration to determine the EC50 value.

-

PRESTO-Tango β-Arrestin Recruitment Assay

This is a high-throughput screening assay to measure ligand-induced β-arrestin recruitment to a GPCR.

Methodology:

-

Assay Principle:

-

The assay utilizes a modified GPCR (SSTR4) with a C-terminal TEV protease cleavage site followed by a transcription factor.

-

β-arrestin is fused to a TEV protease.

-

Agonist binding brings the β-arrestin-TEV fusion protein to the receptor, leading to the cleavage and release of the transcription factor.

-

The transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

-

Procedure:

-

Use a stable cell line expressing the SSTR4 Tango construct and the β-arrestin-TEV fusion.

-

Plate the cells and add the SSTR4 agonist at various concentrations.

-

Incubate for a specified period to allow for reporter gene expression.

-

Measure the reporter gene activity (e.g., luminescence).

-

-

Data Analysis:

-

Plot the reporter signal against the agonist concentration to generate a dose-response curve and calculate the EC50.

-

Conclusion

The activation of the SSTR4 signaling pathway by specific agonists presents a promising therapeutic avenue for a range of conditions, most notably chronic pain. A thorough understanding of the intricate signaling cascades, from G-protein coupling to the modulation of downstream effectors, is paramount for the rational design and development of novel SSTR4-targeted therapeutics. The experimental protocols outlined in this guide provide a robust framework for characterizing the activity of new SSTR4 agonists and advancing our understanding of this important receptor system. Further research into the nuances of SSTR4 signaling, including potential biased agonism and receptor dimerization, will continue to unveil new opportunities for therapeutic intervention.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SSTR4 Agonists

For Researchers, Scientists, and Drug Development Professionals

The somatostatin receptor 4 (SSTR4) has emerged as a promising therapeutic target, particularly for the management of pain and neurodegenerative disorders. As a G-protein coupled receptor, its activation initiates a cascade of intracellular events that modulate neuronal activity. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of key SSTR4 agonists, details the experimental protocols used for their evaluation, and visualizes the core signaling pathways.

Pharmacodynamics of SSTR4 Agonists

The primary pharmacodynamic effect of SSTR4 agonists is the activation of the receptor, leading to a series of downstream cellular responses. The potency and efficacy of these agonists are typically quantified through in vitro assays that measure their ability to stimulate G-protein activation or inhibit adenylyl cyclase.

Table 1: In Vitro Pharmacodynamic Properties of Selected SSTR4 Agonists

| Compound | Agonist Type | Assay | Cell Line | Potency (EC50/IC50) | Efficacy (% of Max Response) | Selectivity | Citation |

| J-2156 | Non-peptide | [35S]GTPγS Binding | CHO | 0.05 nM (human), 0.07 nM (rat) | "Superagonist" | >400-fold vs other SSTRs | [1][2] |

| TT-232 | Peptide | cAMP Accumulation | CHO-K1 | 371.6 ± 58.03 nM | 78.63 ± 2.636 % | SSTR4/SSTR1 agonist | [3][4] |

| NNC 26-9100 | Non-peptide | [35S]GTPγS Binding | CHO | - | Full agonist | >100-fold vs other SSTRs | [1] |

| L-803,087 | Non-peptide | - | - | - | - | Selective SSTR4 agonist | |

| Consomatin Fj1 | Peptide | GαoA Dissociation | - | nM potency | - | Selective for SSTR4 | |

| Compound 1 | Pyrrolo-pyrimidine | [35S]GTPγS Binding | CHO | 75 nM | 242.7 ± 26% | - | |

| Compound 2 | Pyrrolo-pyrimidine | [35S]GTPγS Binding | CHO | 28 nM | 213 ± 9% | - | |

| Compound 3 | Pyrrolo-pyrimidine | [35S]GTPγS Binding | CHO | 16 nM | 220 ± 7% | - | |

| Compound 4 | Pyrrolo-pyrimidine | [35S]GTPγS Binding | CHO | 24 nM | 228.7 ± 9% | - |

Note: '-' indicates data not available in the provided search results.

Pharmacokinetics of SSTR4 Agonists

The development of orally bioavailable SSTR4 agonists with favorable pharmacokinetic profiles is a key objective in the field. While comprehensive PK data for many compounds are not publicly available, some insights have been reported.

Table 2: Summary of Pharmacokinetic Properties of Selected SSTR4 Agonists

| Compound | Administration Route | Bioavailability | CNS Penetration | Key Findings | Citation |

| J-2156 | Intraperitoneal | - | Limited | Peak plasma concentration of 300-1,000 nM expected at efficacious doses (3-10 mg/kg). | |

| TT-232 | Intraperitoneal, Intravenous, Subcutaneous | Not orally bioavailable | - | A peptide agonist, limiting its oral application. | |

| NNC 26-9100 | Intraperitoneal, Intracerebroventricular | Not suitable for oral administration | - | Chronic peripheral administration enhances learning and memory in mice. | |

| L-803,087 | - | Not suitable for oral administration | - | - | |

| Consomatin Fj1 | Intraperitoneal | - | Designed for peripheral action | - | |

| Pyrrolo-pyrimidines (C1-C4) | Oral | Orally active | Likely to cross the blood-brain barrier | Designed to satisfy Lipinski's Rule of Five for oral bioavailability. |

Note: '-' indicates data not available in the provided search results.

Signaling Pathways of SSTR4

Activation of SSTR4, a Gi/o-coupled receptor, initiates a signaling cascade that ultimately leads to the modulation of cellular function, including the inhibition of neurotransmitter release and neuronal hyperpolarization.

Experimental Protocols

A variety of in vitro and in vivo models are employed to characterize the PK and PD of SSTR4 agonists.

1. [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the SSTR4 receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of SSTR4 agonists.

-

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to the level of G-protein activation.

-

General Protocol:

-

Prepare cell membranes from a cell line stably expressing the SSTR4 receptor (e.g., CHO cells).

-

Incubate the membranes with increasing concentrations of the test agonist in the presence of [35S]GTPγS and GDP.

-

After incubation, separate the bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the data as a concentration-response curve to determine EC50 and Emax values.

-

References

- 1. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Somatostatin Receptor 4 (SSTR4) Agonists in the Management of Neuropathic Pain

A Technical Guide for Researchers and Drug Development Professionals

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide limited efficacy and are associated with a range of side effects, underscoring the urgent need for novel analgesic strategies. The somatostatin receptor 4 (SSTR4), a G protein-coupled receptor expressed in key pain-processing regions of the nervous system, has emerged as a promising target for the development of new non-opioid analgesics. This technical guide provides an in-depth overview of the therapeutic potential of SSTR4 agonists in neuropathic pain, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

SSTR4 as a Therapeutic Target for Neuropathic Pain

The rationale for targeting SSTR4 for the treatment of neuropathic pain is supported by its anatomical distribution and function in modulating neuronal excitability. SSTR4 is expressed in sensory neurons of the peripheral nervous system, including the dorsal root ganglia (DRG) and trigeminal ganglia, as well as in the spinal cord's dorsal horn, all of which are critical sites for pain transmission and processing.[1][2][3] Activation of SSTR4 by its endogenous ligand, somatostatin, or by synthetic agonists leads to the inhibition of neuronal activity.[4] This neuromodulatory effect is believed to underlie the analgesic properties of SSTR4 agonists observed in various preclinical models of pain.[4]

Preclinical Evidence for SSTR4 Agonist Efficacy

A growing body of preclinical research demonstrates the analgesic potential of selective SSTR4 agonists in rodent models of neuropathic pain. Both peptide and small molecule SSTR4 agonists have been shown to be effective in reducing pain behaviors associated with nerve injury.

For instance, the venom-derived peptide, consomatin Fj1, a potent and selective SSTR4 agonist, has been shown to produce analgesia in mouse models of both postoperative and neuropathic pain following peripheral administration. Similarly, novel small molecule, orally active SSTR4 agonists have demonstrated significant anti-hyperalgesic effects in a chronic neuropathic pain model induced by partial sciatic nerve ligation. These compounds were shown to be more effective than conventional analgesics like opioids and NSAIDs, which often have limited efficacy in neuropathic pain states.

Quantitative Data from Preclinical Studies

| Compound Class | Agonist | Model | Key Findings | Reference |

| Peptide | Consomatin Fj1 | Postoperative and Neuropathic Pain (Mouse) | Provided analgesia upon peripheral administration. | |

| Small Molecule | C1 (pyrrolo-pyrimidine derivative) | Resiniferatoxin-induced neurogenic inflammation (Mouse) | Significantly decreased thermal allodynia and mechanical hyperalgesia at 500 µg/kg (oral). | |

| C1 & C2 (pyrrolo-pyrimidine derivatives) | Partial Sciatic Nerve Ligation (Mouse) | Both compounds significantly reduced mechanical hyperalgesia at 500 µg/kg (oral), achieving 60-70% analgesic effect. | ||

| J-2156 (nonpeptide superagonist) | Not specified | Potent and dose-dependent analgesic effects (10–100 µg/kg i.p.). | ||

| TT-232 (heptapeptide agonist) | Not specified | Potent and dose-dependent analgesic effects (10–100 µg/kg i.p.), reversed mechanical hyperalgesia. |

Clinical Evaluation of SSTR4 Agonists

The promising preclinical data has led to the clinical investigation of SSTR4 agonists for pain indications. One such candidate, LY3556050, a selective and potent oral SSTR4 agonist, has been evaluated in Phase 2 clinical trials for various chronic pain conditions, including diabetic peripheral neuropathic pain (DPNP).

In a Phase 2, double-blind, placebo-controlled study in participants with DPNP, LY3556050 (titrated up to 600 mg twice daily) demonstrated a statistically significant improvement in the average pain intensity from baseline at Week 8 compared to placebo. The analgesic effect was observed as early as Week 2 and was sustained throughout the study. However, in separate Phase 2 studies for osteoarthritis of the knee and chronic low back pain, LY3556050 did not show statistical superiority to placebo.

Quantitative Data from Clinical Studies

| Compound | Indication | Phase | Key Findings | Reference |

| LY3556050 | Diabetic Peripheral Neuropathic Pain | 2 | Statistically significant improvement in average pain intensity vs. placebo at Week 8. Posterior mean change difference from placebo was -1.56 (95% Credible Interval: -2.76, -0.38). | |

| LY3556050 | Osteoarthritis (Knee) | 2 | No statistical evidence of superiority to placebo in relieving pain. | |

| LY3556050 | Chronic Low Back Pain | 2 | No statistical evidence of superiority to placebo in relieving pain. |

Signaling Pathways of SSTR4 Activation

SSTR4 is a member of the G protein-coupled receptor (GPCR) family and is primarily coupled to the Gαi/o family of G proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits, released upon G protein activation, are thought to mediate the primary analgesic effects of SSTR4 activation by directly activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This activation results in an outward flux of potassium ions, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability and pain signal transmission.

Experimental Protocols

In Vivo Neuropathic Pain Model: Partial Sciatic Nerve Ligation

A commonly used preclinical model to induce neuropathic pain is the partial sciatic nerve ligation model.

Methodology:

-

Animal Subjects: Adult male mice are used for this procedure.

-

Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

An incision is made on the lateral aspect of the thigh to expose the sciatic nerve.

-

A partial ligation of the sciatic nerve is performed by inserting a 3-0 silk suture into the nerve and tightly ligating approximately one-third to one-half of the dorsal portion of the nerve.

-

-

Post-operative Care: The wound is closed, and the animals are allowed to recover. Post-operative analgesics may be administered.

-

Behavioral Testing: Mechanical hyperalgesia is assessed at various time points post-surgery using von Frey filaments. A decrease in the paw withdrawal threshold indicates the development of neuropathic pain.

-

Drug Administration: The test compounds (e.g., SSTR4 agonists) or vehicle are administered orally or via other appropriate routes, and behavioral testing is repeated to assess the analgesic effect.

Clinical Trial Protocol: Phase 2 Study of LY3556050 in DPNP

The following provides a general outline of the methodology used in the Phase 2 clinical trial of LY3556050 for diabetic peripheral neuropathic pain.

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled study.

Participant Population:

-

Eligible participants with a diagnosis of type 1 or type 2 diabetes and a history of daily symmetrical neuropathic foot pain meeting the diagnostic criteria for DPNP.

Treatment:

-

Participants were randomized (2:1) to receive either LY3556050 or a placebo orally.

-

The dose of LY3556050 was titrated from 200 mg twice daily (BID) up to a maximum of 600 mg BID based on tolerability.

-

Limited use of acetaminophen was permitted as rescue medication.

Endpoints:

-

Primary Endpoint: Mean change from baseline to Week 8 in the average pain intensity (API), as measured by the Numerical Rating Scale (NRS).

-

Secondary Endpoints: Measures of overall improvement in pain and physical functioning.

Analysis:

-

A Bayesian mixed model for repeated measures (MMRM) analysis was used to evaluate the change from baseline in the comparison between the treatment and placebo groups.

Conclusion

The available preclinical and clinical data strongly support the continued investigation of SSTR4 agonists as a novel therapeutic class for the treatment of neuropathic pain. The mechanism of action, involving the hyperpolarization of nociceptive neurons, offers a distinct and complementary approach to existing analgesics. While the clinical results for LY3556050 have been mixed across different pain indications, the positive outcome in diabetic peripheral neuropathic pain is encouraging and warrants further investigation. Future research should focus on optimizing the selectivity and pharmacokinetic properties of SSTR4 agonists to maximize their therapeutic window and on identifying the patient populations most likely to benefit from this targeted therapy. The development of potent, selective, and orally bioavailable SSTR4 agonists holds significant promise for addressing the unmet medical need in the management of neuropathic pain.

References

- 1. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]

The Role of Somatostatin Receptor 4 (SSTR4) Agonists in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin receptor 4 (SSTR4), a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological disorders. Activation of SSTR4 by selective agonists has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and neuropathic pain. This technical guide provides an in-depth overview of the core mechanisms, experimental evidence, and methodologies related to the neuroprotective role of SSTR4 agonists. It aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting SSTR4.

Introduction to Somatostatin Receptor 4 (SSTR4)

Somatostatin is a neuropeptide that exerts diverse physiological effects by binding to a family of five G-protein coupled receptors (SSTR1-5). SSTR4 is highly expressed in the brain, particularly in the hippocampus, cortex, and amygdala, regions critically involved in cognition, memory, and emotional processing.[1][2] Unlike other somatostatin receptor subtypes, SSTR4 has limited distribution in peripheral tissues, making it an attractive drug target with a potentially favorable side-effect profile.[3] SSTR4 activation is coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of various downstream signaling cascades.[2][4]

Mechanisms of SSTR4-Mediated Neuroprotection

The neuroprotective effects of SSTR4 agonists are multifaceted, involving distinct yet interconnected signaling pathways. Key mechanisms include the enhancement of amyloid-β degradation, modulation of neuronal excitability, and anti-inflammatory actions in the brain.

Enhancement of Amyloid-β Clearance in Alzheimer's Disease Models

A primary pathological hallmark of Alzheimer's disease (AD) is the accumulation of amyloid-β (Aβ) peptides. SSTR4 agonists have been shown to promote the clearance of Aβ, primarily through the upregulation of the Aβ-degrading enzyme neprilysin.

-

Signaling Pathway: Activation of SSTR4 leads to increased activity and expression of neprilysin, a key metalloproteinase responsible for the enzymatic breakdown of Aβ oligomers. This action is thought to be mediated through a phosphoramidon-sensitive metalloproteinase-dependent mechanism. Studies have shown that both SSTR1 and SSTR4 redundantly regulate neprilysin activity.

Modulation of Neuronal Excitability

Aberrant neuronal hyperexcitability is a feature of several neurological disorders, including epilepsy and Alzheimer's disease. SSTR4 agonists can dampen neuronal firing, thereby exerting a neuroprotective effect.

-

Signaling Pathway: SSTR4 activation has been shown to augment the M-current, a non-inactivating potassium (K+) current mediated by Kv7 channels. This leads to hyperpolarization of the neuronal membrane and a decrease in firing frequency, particularly in pyramidal neurons of the hippocampus and cortex.

Anti-inflammatory Effects in Microglia

Neuroinflammation, mediated by activated microglia, is a key contributor to neuronal damage in various CNS pathologies. SSTR4 agonists have demonstrated the ability to modulate microglial activation and reduce the production of pro-inflammatory mediators.

-

Signaling Pathway: In activated microglia, SSTR4 agonists can decrease the production of nitric oxide and downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Concurrently, they can upregulate anti-inflammatory cytokines like IL-10 and enhance the expression of genes associated with Aβ phagocytosis and clearance, such as Msr1.

Preclinical Evidence and Quantitative Data

The neuroprotective potential of SSTR4 agonists is supported by a growing body of preclinical evidence from in vitro and in vivo studies.

In Vitro Studies

| Agonist | Model | Key Findings | Quantitative Data |

| NNC 26-9100 | BV2 microglia | Increased Aβ1-42 uptake; Decreased LPS-induced nitric oxide and cytosolic calcium. | Ki: >100-fold selectivity for SSTR4. |

| SM-I-26 | BV2 microglia | Mitigated LPS-induced inflammatory gene expression (downregulated Tnf-α, Il-6; upregulated Il-10). | Ki: 12nM; EC50: 17nM. |

| J-2156 | CHO cells expressing SSTR4 | Potent and efficacious G-protein activation. | EC50: 92 nM; Maximal activation: 267%. |

In Vivo Studies

| Agonist | Model | Route of Admin. | Key Findings | Quantitative Data |

| NNC 26-9100 | SAMP8 mice (AD model) | i.c.v. | Enhanced learning and memory; Increased cortical neprilysin activity; Decreased Aβ1-42 trimers. | Dose: 0.2 μg. |

| NNC 26-9100 | 3xTg-AD mice | i.c.v. | Increased mRNA expression of neprilysin (9.3-fold) and insulin-degrading enzyme (14.8-fold). | Dose: 0.2 μg. |

| J-2156 | Rat model of inflammatory pain (CFA) | i.p. | Dose-dependently reduced mechanical hyperalgesia. | Minimal effective dose: 0.1 mg/kg. |

| J-2156 | Rat model of neuropathic pain (STZ) | i.p. | Dose-dependent relief of mechanical allodynia. | ED50: ~30 mg/kg. |

| J-2156 | Rat model of breast cancer-induced bone pain | i.p. | Reversed mechanical allodynia and hyperalgesia. | ED50 (allodynia): 3.7 mg/kg; ED50 (hyperalgesia): 8.0 mg/kg. |

| Consomatin Fj1 | Mouse model of neuropathic pain | Peripheral | Provided analgesia. | - |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of SSTR4 agonists.

In Vivo Administration and Behavioral Testing (Alzheimer's Disease Model)

-

Animal Model: Senescence-accelerated mouse prone-8 (SAMP8) or triple-transgenic (3xTg-AD) mice are commonly used.

-

Stereotaxic Surgery: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle for intracerebroventricular (i.c.v.) injections.

-

Agonist Administration: Following a recovery period, a selective SSTR4 agonist (e.g., NNC 26-9100) or vehicle is administered via the implanted cannula.

-

Behavioral Testing: Cognitive function is assessed using standardized tests such as the T-maze or novel object recognition task.

-

Tissue Collection and Analysis: Brain tissue (cortex and hippocampus) is collected for biochemical analyses, including neprilysin activity assays and Western blotting to quantify Aβ oligomer levels.

In Vitro Microglia Inflammation Assay

-

Cell Culture: Murine BV2 microglial cells are plated and cultured for 24 hours.

-

Treatment: Cells are treated with the SSTR4 agonist (e.g., SM-I-26 at various concentrations) in the presence or absence of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite Assay: The supernatant is collected to measure nitrite levels, a surrogate for nitric oxide production, using the Griess assay.

-

Gene Expression Analysis: Cells are lysed, and RNA is extracted for real-time quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression of inflammatory and anti-inflammatory genes.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the SSTR4 receptor.

-

Assay Buffer: The assay is performed in a buffer containing MgCl2, NaCl, and GDP.

-

Incubation: Membranes are incubated with the SSTR4 agonist at various concentrations in the presence of [35S]GTPγS.

-

Separation and Detection: The reaction is terminated, and bound [35S]GTPγS is separated from unbound nucleotide by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the agonist's potency (EC50) and efficacy (Emax).

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons and assess the effect of SSTR4 agonists on ion channel activity.

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

M-current Measurement: The M-current is isolated and recorded using specific voltage protocols before and after the application of an SSTR4 agonist (e.g., J-2156).

-

Data Analysis: Changes in current amplitude and neuronal firing properties are analyzed to determine the effect of the agonist.

Drug Development and Future Perspectives

The compelling preclinical data for SSTR4 agonists in models of Alzheimer's disease, neuropathic pain, and neuroinflammation highlight their significant therapeutic potential. Several small molecule and peptide-based SSTR4 agonists are under investigation. The development of orally bioavailable and brain-penetrant SSTR4 agonists is a key objective for advancing these compounds into clinical trials.

Future research should focus on:

-

Further elucidating the downstream signaling pathways of SSTR4 in different neuronal and glial cell types.

-

Investigating the long-term efficacy and safety of SSTR4 agonists in chronic models of neurodegeneration.

-

Identifying biomarkers to monitor the therapeutic response to SSTR4-targeted therapies in clinical settings.

Conclusion

SSTR4 agonists represent a novel and promising therapeutic strategy for neuroprotection. Their ability to enhance Aβ clearance, dampen neuronal hyperexcitability, and exert anti-inflammatory effects provides a strong rationale for their development as treatments for a range of debilitating neurological disorders. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]

- 3. Somatostatin receptor subtype-4 agonist NNC 26-9100 mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Neurons Expressing the Novel Analgesic Drug Target Somatostatin Receptor 4 in Mouse and Human Brains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of SSTR4 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin receptor subtype 4 (SSTR4) is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system, particularly in the hippocampus, cortex, and striatum. Activation of SSTR4 has been implicated in various physiological processes, including the regulation of neuronal activity, which makes it a promising therapeutic target for neurological disorders such as Alzheimer's disease, epilepsy, and depression[1]. Unlike other somatostatin receptor subtypes, SSTR4 agonists are of particular interest due to their potential to mediate analgesic and anti-inflammatory effects without causing the endocrine side effects associated with other SSTR subtypes[2][3].

These application notes provide detailed protocols for the in vitro characterization of SSTR4 agonists, covering essential assays for determining receptor binding affinity, downstream signaling pathway activation, and cellular functional responses.

SSTR4 Signaling Pathway

Activation of the SSTR4 receptor by an agonist initiates a cascade of intracellular events. SSTR4 primarily couples to the Gi/Go family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR4 activation can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.

Caption: SSTR4 agonist-induced signaling cascade.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of a test compound for the SSTR4 receptor. A competitive radioligand binding assay is the standard method.

Experimental Workflow: Radioligand Binding Assay

References

Application Notes and Protocols for SSTR4 Agonist 2 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SSTR4 agonist 2 in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and data interpretation.

Introduction to SSTR4 and this compound

The somatostatin receptor type 4 (SSTR4) is a member of the G protein-coupled receptor (GPCR) family.[1] It is activated by the endogenous peptide hormones somatostatin and cortistatin.[1] SSTR4 is expressed in the central nervous system, particularly in the hippocampus and neocortex, as well as in various peripheral tissues.[2][3] Activation of SSTR4 has been shown to be involved in the modulation of pain, inflammation, and neuroprotection, making it a promising therapeutic target.[1]

This compound is a potent and selective agonist for the somatostatin receptor subtype 4. Its activation of the SSTR4 pathway is implicated in the inhibition of nociceptive and inflammatory processes. These characteristics make this compound a valuable tool for studying the physiological roles of SSTR4 and for the initial stages of drug discovery for conditions such as chronic pain.

Mechanism of Action

SSTR4 is primarily coupled to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, SSTR4 activation can lead to the modulation of other signaling pathways, including the activation of the mitogen-activated protein (MAP) kinase cascade and the PI3 kinase/AKT/PAK1 signaling pathway. In nociceptive neurons, SSTR4 activation can lead to the Gβγ-mediated activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in cellular hyperpolarization and reduced neuronal excitability.

Data Presentation

The following tables summarize the quantitative data for various SSTR4 agonists from published studies. This allows for a comparative overview of their potency and efficacy.

Table 1: Potency of SSTR4 Agonists in G Protein Activation Assays

| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |

| Consomatin Fj1 | CHO-K1 | GαoA Dissociation | 6.0 | |

| Compound 1 | CHO-SSTR4 | [³⁵S]GTPγS Binding | 75 | |

| Compound 2 | CHO-SSTR4 | [³⁵S]GTPγS Binding | 28 | |

| Compound 3 | CHO-SSTR4 | [³⁵S]GTPγS Binding | 16 | |

| Compound 4 | CHO-SSTR4 | [³⁵S]GTPγS Binding | 24 | |

| C1 | CHO-SSTR4 | γ-GTP-binding | 37 | |

| SSTR4 agonist-1 | - | - | 4.7 | |

| SSTR4 agonist 5 | - | - | 0.228 |

Table 2: Potency of Somatostatin-14 in Different Functional Assays

| Cell Line | Assay Type | EC50 | Reference |

| CHO-K1/SST4/Gα15 | Intracellular Calcium Mobilization | 0.98 µM | |

| CHO-K1/SST4/Gα15 | Intracellular cAMP Inhibition | 5.26 nM |

Experimental Protocols

This section provides detailed protocols for key experiments to assess the activity of this compound in cell culture.

Cell Line Selection and Culture

A crucial first step is the selection of an appropriate cell line.

-

Recombinant Cell Lines: For specific and high-throughput screening, commercially available recombinant cell lines are recommended. CHO-K1 or HEK293 cells stably expressing human SSTR4 are commonly used. For example, the CHO-K1/SST4/Gα15 stable cell line from GenScript is suitable for both calcium mobilization and cAMP assays. Charles River Laboratories also offers a human SSTR4 expressing cell line.

-

Endogenously Expressing Cell Lines: Some cell lines endogenously express SSTR4, such as certain T-leukemia cell lines and the human medullary thyroid carcinoma cell line TT. However, the expression levels might be lower and variable compared to recombinant lines.

General Cell Culture Protocol (Example for CHO-K1/SSTR4 cells):

-

Media: Culture cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 10 µg/mL puromycin) if required for maintaining receptor expression.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Measurement of SSTR4 Activation

This assay measures the ability of this compound to inhibit the forskolin-stimulated production of intracellular cAMP.

Protocol:

-

Cell Plating: Seed SSTR4-expressing CHO-K1 cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of forskolin.

-

Agonist Treatment: Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

-

Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response. Incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET based).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay directly measures the activation of G proteins coupled to SSTR4.

Protocol:

-

Membrane Preparation: Prepare membrane fractions from CHO cells stably expressing the SSTR4 receptor.

-

Assay Buffer: Use a Tris-EGTA buffer (50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10 µg of protein/sample), increasing concentrations of this compound (e.g., 0.1 nM to 10 µM), 30 µM GDP, and 0.05 nM [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Scintillation Counting: Wash the filters, dry them, and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log of the agonist concentration to determine the EC50 and Emax values.

This assay assesses the potential for agonist-induced receptor desensitization and internalization through the recruitment of β-arrestin.

Protocol:

-

Cell Plating: Plate β-arrestin2 CHO-K1 SSTR4 cells at a density of 20,000 cells/well in a white 96-well plate and incubate overnight.

-

Agonist Treatment: Treat the cells with a range of this compound concentrations (e.g., 10⁻¹² to 10⁻⁵ M) for 90 minutes at 37°C.

-

Detection: Add the detection reagents (e.g., from a PathHunter assay kit) and incubate at room temperature for 60 minutes.

-

Measurement: Measure the chemiluminescent signal according to the manufacturer's instructions.

-

Data Analysis: Plot the signal against the log of the agonist concentration.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: SSTR4 Signaling Pathway

Caption: Experimental Workflow for SSTR4 Agonist Testing

References

Application Notes and Protocols for SSTR4 Agonist Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of Somatostatin Receptor Type 4 (SSTR4) agonists in mouse models. The following protocols and data are intended to serve as a guide for researchers designing in vivo studies targeting SSTR4.

Quantitative Data Summary

The following table summarizes reported dosages for various SSTR4 agonists used in mouse and rat models. It is crucial to note that the optimal dose can vary depending on the specific research question, the mouse strain, and the disease model.

| Agonist | Animal Model | Dose Range | Administration Route | Vehicle | Reference Application |

| J-2156 | Mouse | 1 - 100 µg/kg | Intraperitoneal (i.p.) | Not Specified | Acute and Chronic Pain |

| J-2156 | Rat | 0.1 - 30 mg/kg | Intraperitoneal (i.p.) | Not Specified | Inflammatory and Chronic Low Back Pain[1][2] |

| Consomatin Fj1 | Mouse | 0.04 - 5.0 mg/kg | Intraperitoneal (i.p.) | Not Specified | Postoperative and Neuropathic Pain[2] |

| Consomatin Ro1 | Mouse | 0.52 - 0.94 mg/kg | Intracranial | Normal Saline | Behavioral Studies[3] |

| TT-232 | Mouse/Rat | 10 - 100 µg/kg | Intraperitoneal (i.p.) | Not Specified | Neuropathic Pain[4] |

| Pyrrolo-pyrimidine Compounds (C1, C2) | Mouse | 500 µg/kg | Oral (p.o.) | 1.25% Methylcellulose in sterile bidistilled water | Neuropathic Pain |

Experimental Protocols

Preparation of SSTR4 Agonist for Administration

2.1.1. Vehicle Selection and Preparation

The choice of vehicle is critical for ensuring the solubility and stability of the SSTR4 agonist.

-

For Oral Administration (Suspension): A common vehicle for oral gavage is 1.25% methylcellulose in sterile bidistilled water. To prepare, gradually add the methylcellulose powder to the water while stirring continuously until a homogenous suspension is formed.

-

For Intraperitoneal Injection (Aqueous Solution): For peptide-based agonists soluble in aqueous solutions, sterile normal saline (0.9% NaCl) can be used.

-

For Intraperitoneal Injection (Non-Aqueous Solution): For compounds with low water solubility, a solution of Dimethyl Sulfoxide (DMSO) and 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water can be utilized. The final concentration of DMSO should not exceed 5% to minimize toxicity.

2.1.2. Agonist Solubilization

-

Accurately weigh the SSTR4 agonist.

-

For compounds requiring a non-aqueous vehicle, first dissolve the agonist in a small volume of DMSO.

-

Slowly add the HPβCD solution to the DMSO-agonist mixture while vortexing to ensure complete dissolution.

-

Adjust the final volume with sterile water or saline to achieve the desired final concentration.

-

Always prepare fresh solutions on the day of the experiment.

Intraperitoneal (i.p.) Injection Protocol for Mice

This protocol outlines the standard procedure for administering an SSTR4 agonist via intraperitoneal injection.

Materials:

-

SSTR4 agonist solution

-

Sterile 1 ml syringes

-

Sterile 25-27 gauge needles

-

70% ethanol wipes

-

Appropriate mouse restraint device

Procedure:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.

-

Site Preparation: Clean the injection site with a 70% ethanol wipe.

-

Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Injection: Once correct placement is confirmed, slowly and steadily inject the SSTR4 agonist solution. The maximum recommended injection volume is 10 µl per gram of body weight.

-

Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

-

Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.

SSTR4 Signaling Pathway

Activation of the SSTR4 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. SSTR4 can also modulate other signaling pathways, including the MAPK and PI3K/AKT pathways, and can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Caption: SSTR4 receptor signaling cascade.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study using an SSTR4 agonist in a mouse model.

Caption: General experimental workflow.

References

- 1. The somatostatin receptor 4 agonist J-2156 reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Somatostatin venom analogs evolved by fish-hunting cone snails: From prey capture behavior to identifying drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for SSTR4 Agonist Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, preparation, and experimental use of Somatostatin Receptor 4 (SSTR4) agonists. The following sections offer guidance on handling these compounds for in vitro and in vivo studies, along with insights into the SSTR4 signaling pathway.

SSTR4 Agonist Solubility

Proper solubilization of SSTR4 agonists is critical for accurate and reproducible experimental results. The solubility of these compounds can vary significantly based on their chemical structure. It is recommended to first attempt dissolution in aqueous solutions and, if necessary, use organic solvents like dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.

Table 1: Solubility of Selected SSTR4 Agonists

| Agonist | Solvent | Reported Solubility | Notes |

| Mazisotine | DMSO | 125 mg/mL (431.97 mM)[1] | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |

| J-2156 | DMSO | 200 mg/mL (426.83 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO. |

| J-2156 TFA | Vehicle | ≥ 2.5 mg/mL (4.29 mM) | Vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |

| TT-232 | Water | 1 mg/mL | A peptide agonist. |

Preparation of SSTR4 Agonist Solutions

In Vitro Stock Solutions

For most in vitro assays, it is advisable to prepare a concentrated stock solution of the SSTR4 agonist in an appropriate solvent, which can then be diluted to the final desired concentration in the assay buffer.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weigh the Compound: Accurately weigh the required amount of the SSTR4 agonist powder.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

In Vivo Formulations

The preparation of SSTR4 agonists for in vivo administration requires careful consideration of the vehicle to ensure bioavailability and minimize toxicity.